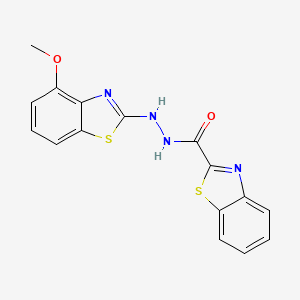

N'-(4-metoxi-1,3-benzotiazol-2-il)-1,3-benzotiazol-2-carbohidrazida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

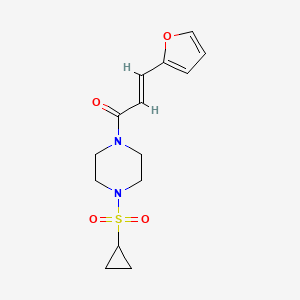

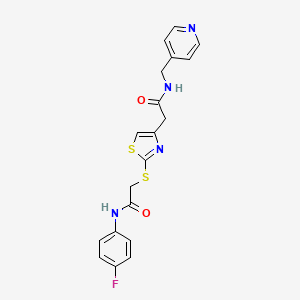

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide, also known as MBTBC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MBTBC is a heterocyclic compound that contains both benzothiazole and carbohydrazide moieties. It is a yellow crystalline powder that is soluble in organic solvents.

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-tubercular and anti-inflammatory properties, suggesting that they may interact with multiple targets.

Mode of Action

Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with essential biochemical processes in these bacteria

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it is plausible that these compounds may interfere with the metabolic pathways of Mycobacterium tuberculosis, thereby inhibiting their growth and proliferation.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may inhibit the growth and proliferation of Mycobacterium tuberculosis

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Direcciones Futuras

There are several potential future directions for research on N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide. One area of interest is the development of N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide derivatives with improved anticancer activity and solubility. Another area of interest is the use of N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide as a fluorescent probe for the detection of other analytes besides metal ions. Finally, further studies are needed to fully understand the mechanism of action of N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide as an anticancer agent and to identify potential drug targets for the development of more effective cancer treatments.

Métodos De Síntesis

N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide can be synthesized through a multistep process involving the reaction of 2-aminobenzothiazole with ethyl chloroformate, followed by reaction with hydrazine hydrate and 4-methoxybenzaldehyde. The final product is obtained through a condensation reaction between the intermediate product and 2-aminobenzothiazole.

Aplicaciones Científicas De Investigación

- Investigación: Los investigadores han sintetizado y evaluado derivados de la N’-(4-metoxibenzo[d]tiazol-2-il)benzo[d]tiazol-2-carbohidrazida por su potencial antibacteriano. Estos compuestos demostraron una actividad antimicrobiana significativa contra bacterias Gram-positivas y Gram-negativas .

- Investigación: Una solicitud de patente propone el uso de moléculas marcadas que se unen a proteínas apiladas asociadas con enfermedades neurodegenerativas. La N’-(4-metoxibenzo[d]tiazol-2-il)benzo[d]tiazol-2-carbohidrazida podría ser relevante en este contexto .

Actividad Antibacteriana

Detección de Enfermedades Neurológicas

Química Medicinal

Propiedades

IUPAC Name |

N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S2/c1-22-10-6-4-8-12-13(10)18-16(24-12)20-19-14(21)15-17-9-5-2-3-7-11(9)23-15/h2-8H,1H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLINUCYRLUWDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2391358.png)

![2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2391362.png)

![4-[(3,5-Dimethylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B2391363.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2391370.png)

![Tert-butyl 3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxylate](/img/structure/B2391372.png)